molecular formula C8H15F3O4SSi B1312710 Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate CAS No. 757203-27-3

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Cat. No.: B1312710
CAS No.: 757203-27-3
M. Wt: 292.35 g/mol
InChI Key: PKAYXLBAABNCCR-UHFFFAOYSA-N
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Description

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a chemical compound known for its utility in various synthetic applications. It is a fluoroalkylation agent, which means it can introduce fluoroalkyl groups into other molecules. This compound is particularly valuable in the preparation of difluorocyclopropenes and difluorocarbene reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate typically involves the reaction of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Difluorocyclopropenes: Formed through elimination reactions.

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Formed through hydrolysis.

Scientific Research Applications

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of difluorocyclopropenes and difluorocarbene reagents.

    Biology: Employed in the modification of biomolecules to introduce fluoroalkyl groups, which can enhance their stability and activity.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves the formation of reactive intermediates such as difluorocarbene. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is unique due to its ability to introduce fluoroalkyl groups into molecules efficiently. Its reactivity and the stability of the resulting products make it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

triethylsilyl 2,2-difluoro-2-fluorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O4SSi/c1-4-17(5-2,6-3)15-7(12)8(9,10)16(11,13)14/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAYXLBAABNCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(=O)C(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463859
Record name Triethylsilyl difluoro(fluorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757203-27-3
Record name Triethylsilyl difluoro(fluorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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